1-benzoyl-4-benzylpiperidine chemical structure and properties
1-benzoyl-4-benzylpiperidine chemical structure and properties
Comprehensive Technical Guide on 1-Benzoyl-4-benzylpiperidine: Structural Dynamics, Synthesis, and Pharmacological Utility
Executive Summary
In the landscape of medicinal chemistry, the piperidine ring serves as a privileged scaffold for central nervous system (CNS) and metabolic targets. While the parent compound, 4-benzylpiperidine, is primarily recognized for its monoamine releasing properties[1], the N-acylated derivative 1-benzoyl-4-benzylpiperidine represents a critical evolutionary step in drug design. By neutralizing the basic amine via benzoylation, the molecule transitions from a direct neurotransmitter releaser to a highly tunable, lipophilic intermediate. This whitepaper explores the structural dynamics, pharmacological applications, and self-validating synthetic protocols associated with the 1-benzoyl-4-benzylpiperidine core and its derivatives (such as CAS 136080-23-4)[2][3].
Structural Dynamics & Physicochemical Profiling
The structural architecture of 1-benzoyl-4-benzylpiperidine (C₁₉H₂₁NO) is defined by three distinct domains: the central piperidine ring, the equatorial 4-benzyl group, and the N1-benzoyl amide.
As a Senior Application Scientist, I emphasize that understanding the conformational landscape of this molecule is paramount for receptor targeting. The piperidine ring predominantly adopts a chair conformation. To minimize 1,3-diaxial steric clashes, the bulky 4-benzyl group strongly prefers the equatorial position. Crucially, the introduction of the N-benzoyl group creates a partial double-bond character at the C-N amide linkage. This restricted rotation results in a dynamic equilibrium between cis and trans rotamers in solution. The orientation of the carbonyl oxygen serves as the sole hydrogen-bond acceptor, dictating the vector of interaction within target binding pockets[4].
Table 1: Physicochemical Properties and Pharmacological Causality
| Parameter | Value | Causality / Pharmacological Impact |
| Molecular Weight | 279.38 g/mol | Falls well within Lipinski's Rule of 5, ensuring favorable theoretical oral bioavailability. |
| LogP (Estimated) | ~3.5 - 4.5 | High lipophilicity driven by dual aromatic rings; promotes excellent blood-brain barrier (BBB) penetration. |
| Hydrogen Bond Donors | 0 | The absence of N-H or O-H bonds reduces aqueous solubility but significantly enhances membrane permeability. |
| Hydrogen Bond Acceptors | 1 (Carbonyl Oxygen) | Facilitates targeted, directional hydrogen bonding within receptor active sites (e.g., Sigma-1, DPPIV). |
| Topological Polar Surface Area | 20.3 Ų | A low TPSA (< 90 Ų) strongly correlates with high CNS penetrance, ideal for neuropharmacological agents. |
Pharmacological Landscape & Target Engagement
The acylation of the piperidine nitrogen fundamentally alters the molecule's target engagement profile.
From Releasing Agent to Reuptake Inhibitor: Unsubstituted 4-benzylpiperidine acts as a monoamine releasing agent with a 20- to 48-fold selectivity for releasing dopamine over serotonin, alongside weak monoamine oxidase inhibitory (MAOI) activity[1]. However, derivatives featuring carboxamide or benzoyl modifications at the nitrogen shift the mechanism of action toward reuptake inhibition. Extensive structure-activity relationship (SAR) studies demonstrate that 4-benzylpiperidine carboxamides and naphthyl ethers act as potent inhibitors of the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters[5][6][7].
Sigma-1 (σ1) Receptor Ligands: The 1-benzoyl-4-benzylpiperidine scaffold is highly relevant in the synthesis of σ1 receptor ligands. While the classical σ1 pharmacophore requires a basic amine flanked by hydrophobic domains, specific carbonyl-containing analogues—such as substituted 4-benzoylpiperidines—have demonstrated subnanomolar affinities (Ki < 1 nM) and massive selectivity over σ2 receptors. The benzoyl carbonyl oxygen is hypothesized to engage in critical hydrogen bonding within the σ1 binding site[8][9].
Metabolic Regulation (DPPIV Inhibition): Beyond the CNS, 4-benzylpiperidine derivatives have been evaluated as novel dipeptidyl peptidase IV (DPPIV) inhibitors for metabolic disorders. Molecular docking reveals that the 4-benzyl substituent effectively targets the S2 hydrophobic pocket of the DPPIV enzyme, providing essential anchoring for inhibitory activity[4].
Mechanistic Synthesis & Self-Validating Protocols
To utilize 1-benzoyl-4-benzylpiperidine as a building block (e.g., for synthesizing the widely used intermediate 1-benzoyl-4-benzylpiperidine-4-carboxylic acid, CAS 136080-23-4[2][3]), one must first master the N-benzoylation of the parent amine. Below is a self-validating protocol designed to ensure high yield and absolute regioselectivity.
Protocol: N-Benzoylation of 4-Benzylpiperidine
Objective: Synthesize 1-benzoyl-4-benzylpiperidine via a modified Schotten-Baumann reaction in an organic monophasic system.
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Preparation & Solvation: Dissolve 1.0 equivalent of 4-benzylpiperidine in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
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Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the highly electrophilic benzoyl chloride into unreactive benzoic acid.
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Base Addition: Add 1.5 equivalents of anhydrous triethylamine (TEA) to the solution.
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Causality: TEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during acylation, driving the reaction forward and preventing the starting amine from precipitating as an unreactive hydrochloride salt.
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Acylation: Cool the reaction vessel to 0°C using an ice bath. Introduce 1.1 equivalents of benzoyl chloride dropwise over 15 minutes.
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Causality: The acylation of a secondary amine is highly exothermic. Maintaining a low temperature prevents thermal degradation of the reagents and suppresses the formation of ring-opened byproducts, ensuring strict regioselectivity at the N1 position.
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Propagation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2-4 hours. Monitor progression via Thin Layer Chromatography (TLC).
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In-Process Quality Control (IPQC) & Self-Validation Workup:
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Quench the reaction with saturated aqueous NaHCO₃ and separate the layers.
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Wash the organic layer with 1M HCl, followed by brine.
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Causality & Self-Validation: The 1M HCl wash is the self-validating step of this protocol. It protonates any unreacted 4-benzylpiperidine, dragging it entirely into the aqueous phase. If the isolated organic layer yields a product that is UV-active (confirming the benzoyl aromatic ring) but ninhydrin-negative (confirming the absence of a free amine), the protocol has successfully and exclusively isolated the target neutral amide.
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Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the pure 1-benzoyl-4-benzylpiperidine.
Pathway Visualization
The following diagram illustrates the divergent synthetic utility and pharmacological targeting of the 1-benzoyl-4-benzylpiperidine core.
Divergent synthetic utility and pharmacological targeting of the 1-benzoyl-4-benzylpiperidine core.
Sources
- 1. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 2. 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid, CasNo.136080-23-4 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]
- 3. 136080-23-4|1-Benzoyl-4-benzylpiperidine-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. oatext.com [oatext.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and systematic evaluation of 4-arylpiperazine- and 4-benzylpiperidine napthyl ethers as inhibitors of monoamine neurotransmitters reuptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US8658131B2 - Compounds comprising 4-benzoylpiperidine as a sigma-1-selective ligand - Google Patents [patents.google.com]
- 9. Synthesis and in vitro biological evaluation of carbonyl group-containing analogues for σ1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
